molecular formula C19H17N3O2 B2800468 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899980-90-6

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2800468
CAS No.: 899980-90-6
M. Wt: 319.364
InChI Key: KKPVYPLJRQCFNQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridin-2(1H)-one core. This bicyclic structure contains two nitrogen atoms at positions 1 and 8, with a ketone group at position 2. The molecule is substituted at position 1 with a methyl group and at position 3 with a 2-methylindoline-1-carbonyl moiety. The 1,8-naphthyridin-2(1H)-one scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, particularly cannabinoid receptors . The 3-carboxamide substituent in this compound is critical for modulating receptor binding affinity and selectivity.

Properties

IUPAC Name

1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-10-13-6-3-4-8-16(13)22(12)19(24)15-11-14-7-5-9-20-17(14)21(2)18(15)23/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVYPLJRQCFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, a compound with the CAS number 899980-90-6, belongs to the class of naphthyridine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O2, with a molecular weight of 319.4 g/mol. The structure features a naphthyridine core substituted with an indoline carbonyl moiety, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Naphthyridines have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar compounds suggest that they can interfere with DNA replication and repair mechanisms in cancer cells.
  • Antimicrobial Properties : Some derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in disease processes, such as aldosterone synthase, which is relevant in hypertension and cardiovascular diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with naphthyridine derivatives:

  • Anticancer Studies : A study published in Chemistry & Biology demonstrated that naphthyridine compounds could effectively induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specific derivatives showed IC50 values in the low micromolar range against breast cancer cells.
  • Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry reported that naphthyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that highlighted the importance of specific substituents on the naphthyridine ring for enhanced activity.
  • Enzyme Inhibition : A patent application described the use of indoline-derived compounds as aldosterone synthase inhibitors, suggesting potential applications in treating conditions related to excessive aldosterone production .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosisChemistry & Biology
AntimicrobialDisruption of cell wallsJournal of Medicinal Chemistry
Enzyme InhibitionAldosterone synthase inhibitionPatent US9745282B2

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in various therapeutic areas, particularly in oncology and neurology. Its structural features contribute to a range of biological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of naphthyridine derivatives, including 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one. These compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It can inhibit cell proliferation by causing cell cycle arrest at specific phases, thereby preventing tumor growth.
  • Topoisomerase Inhibition : Naphthyridine derivatives often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription, which can lead to DNA damage and cancer cell death.

A review focusing on 1,8-naphthyridine derivatives emphasizes their mechanisms such as intercalation with DNA and inhibition of angiogenesis, which are vital for their anticancer properties .

Neurological Applications

The compound also shows potential in treating neurological disorders. Research indicates that naphthyridines can exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease and depression. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that enhance its bioactivity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic efficacy:

Structural Feature Impact on Activity
Methyl groupsEnhance lipophilicity and cellular uptake
Indoline moietyContributes to receptor binding affinity
Naphthyridine scaffoldProvides a platform for diverse biological interactions

Computational Studies

In silico studies play a critical role in predicting the pharmacokinetic properties and biological activities of this compound. Molecular docking studies have been utilized to elucidate the binding modes of this compound with various biological targets, including receptors associated with cancer and neurological diseases. These computational analyses help streamline the drug discovery process by identifying promising candidates before experimental validation .

Case Studies

Several case studies highlight the effectiveness of naphthyridine derivatives in clinical settings:

  • Antitumor Efficacy : A study demonstrated that specific naphthyridine derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Neuroprotective Effects : Another investigation reported that a related naphthyridine compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.

Chemical Reactions Analysis

Core Reactivity of the 1,8-Naphthyridine System

The 1,8-naphthyridine scaffold undergoes reactions typical of electron-deficient nitrogen heterocycles:

  • Nucleophilic Aromatic Substitution (SNAr):
    The electron-deficient C3 and C7 positions are susceptible to substitution with amines or alcohols under basic conditions. For example, modifications at C3 with secondary amines (e.g., pyrrolidine, piperidine) enhance biological activity in related derivatives .

Reaction TypeConditionsExample ProductYieldSource
SNAr with aminesEthanol, reflux, 12–24 h3-(Piperidine-1-carbonyl)-substituted analogs74–86%
  • Metal-Catalyzed Cross-Couplings:
    Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions enable functionalization at halogenated positions. While direct data for this compound is limited, 1,8-naphthyridines with bromo substituents at C4/C6 show coupling efficiency .

Reactivity of the Indoline-Carbonyl Moiety

The 2-methylindoline-1-carbonyl group introduces two reactive sites:

  • Amide Bond Hydrolysis:
    Acidic or basic hydrolysis cleaves the carbonyl-indoline bond, yielding 1-methyl-1,8-naphthyridin-2(1H)-one and 2-methylindoline fragments. Enzyme-mediated hydrolysis is also plausible but unverified.

  • Indoline Ring Functionalization:
    The indoline’s secondary amine undergoes alkylation or acylation. For example, benzylation at the indoline nitrogen modifies steric/electronic properties .

Cyclization and Rearrangement Pathways

  • Thermal Cyclization:
    Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization between the naphthyridine’s C4 and the indoline’s carbonyl oxygen, forming polycyclic derivatives .

  • Acid-Catalyzed Rearrangements:
    Strong acids (H2SO4, HCl) trigger ring contractions or expansions. For example, 2,7-naphthyridines rearrange to quinoline analogs under acidic conditions .

Oxidation and Reduction Behavior

  • Naphthyridine Core Reduction:
    Catalytic hydrogenation (H2/Pd-C) reduces the naphthyridine’s pyridine-like rings to decahydro derivatives, altering planarity and bioactivity .

  • Carbonyl Group Reduction:
    NaBH4 or LiAlH4 reduces the indoline-linked carbonyl to a hydroxymethyl group, enhancing solubility.

Table: Comparative Reactivity of Key Positions

PositionReactivityFunctionalization ExampleApplication Impact
C3High (SNAr, cross-coupling)Amine/ether substitutionEnhances receptor binding
C4/C6Moderate (halogenation/cross-coupling)Bromination for Suzuki couplingsExpands structural diversity
Indoline NModerate (alkylation/acylation)Benzylation or acetylationModifies pharmacokinetics

Synthetic Challenges and Stability

  • Hydrolytic Sensitivity: The amide bond degrades under prolonged acidic/basic conditions, necessitating pH-controlled reactions.

  • Thermal Decomposition: Above 150°C, decarboxylation or ring fragmentation occurs, limiting high-temperature applications .

Comparison with Similar Compounds

Carboxamide Side Chains

  • FG158a (N-(4-methylcyclohexyl)-1,8-naphthyridin-2(1H)-on-3-carboxamide):

    • CB2 affinity (Ki): 8.7 nM
    • Selectivity (CB2/CB1): >100-fold
    • Synthesized via N-alkylation with 1,5-dibromopentane, highlighting the role of alkyl chain length in receptor interaction .
  • CB74 (N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamide):

    • Inhibited TNF-α production in activated lymphocytes (IC50: 50 nM)
    • Downregulated Akt/Erk/NF-κB pathways in multiple sclerosis (MS) patient-derived cells .

The target compound’s 2-methylindoline-1-carbonyl group may enhance metabolic stability compared to benzyl or fluorobenzyl substituents due to reduced oxidative susceptibility.

Pharmacological Profiles of Key Analogues

Compound Core Structure Key Substituents CB2 Ki (nM) CB2/CB1 Selectivity logP Plasma Stability (20 min) Application
Target Compound 1,8-Naphthyridin-2(1H)-one 1-Me, 3-(2-Me-indoline carbonyl) Inferred Inferred >1,000x ~3.5 Likely improved Immune modulation
75 (Quinolin-2-one) Quinolin-2(1H)-one Oxyalkyl chain 0.3 >1,000x 3.2 47% intact CB2 imaging agent
FG158a 1,8-Naphthyridin-2(1H)-one N-(4-methylcyclohexyl) 8.7 >100x 4.1 Not reported CB2 agonist
Compound 7 (Antiviral) 1,8-Naphthyridin-2(1H)-one 1-Hydroxy, chelating groups N/A N/A 1.8 Not applicable Poxvirus inhibition

Therapeutic Potential and Structural Insights

  • CB2 Selectivity: Bulky 3-carboxamide substituents (e.g., 2-methylindoline) reduce CB1 binding by steric hindrance, as seen in compound VL23 (quinoline derivative) .
  • Metabolic Stability: Plasma stability correlates with reduced lipophilicity; compound 75 ’s logP of 3.2 vs. 74 ’s 4.5 improves in vivo half-life .
  • Antiviral vs. CB2 Activity: Chelating groups (e.g., hydroxy, nitro) favor metal-dependent enzyme inhibition, while lipophilic carboxamides favor membrane receptor targeting .

Q & A

Basic: What are the key synthetic strategies for preparing 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, and how are reaction conditions optimized?

The synthesis of naphthyridinone derivatives typically involves multi-step protocols requiring precise control of reaction parameters. For example:

  • Core scaffold formation : The 1,8-naphthyridin-2(1H)-one core can be synthesized via cyclization reactions, such as inverse electron-demand Diels–Alder reactions under microwave activation (220°C, chlorobenzene, 1 hour) .
  • Functionalization : Substituents like the 2-methylindoline-1-carbonyl group are introduced via coupling reactions. For similar compounds, amidation or esterification steps are performed using activating agents (e.g., acetic anhydride) under reflux conditions .
  • Optimization : Reaction monitoring via NMR spectroscopy and mass spectrometry ensures intermediate purity. Temperature, solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) are critical for yield improvement .

Basic: How are structural and purity characteristics validated for this compound?

  • Structural confirmation : ¹H/¹³C NMR identifies proton environments and carbonyl groups (e.g., the 1,8-naphthyridinone ring and indoline substituent). X-ray crystallography resolves absolute configuration, as demonstrated for analogs like 7-amino-1,8-naphthyridin-2(1H)-one monohydrate .
  • Purity assessment : HPLC-MS quantifies impurities, while melting point analysis and elemental analysis validate consistency with theoretical values .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for CB2 receptor modulation by naphthyridinone derivatives?

  • Receptor binding assays : Competitive radioligand displacement (e.g., using [³H]CP-55,940) quantifies CB2 vs. CB1 receptor selectivity. For example, 1,8-naphthyridin-2(1H)-one-3-carboxamides exhibit >100-fold selectivity for CB2 .
  • Functional assays : cAMP inhibition and β-arrestin recruitment assays assess agonism/antagonism. SAR studies reveal that substituents at the 3-position (e.g., carboxamide groups) enhance potency, while bulky indoline derivatives may sterically hinder binding .
  • Computational modeling : Docking studies using CB2 crystal structures (e.g., PDB: 5ZTY) predict interactions with transmembrane helices 3 and 7 .

Advanced: How can contradictory data on anti-inflammatory effects of naphthyridinone derivatives be resolved?

Discrepancies in biological outcomes (e.g., cytokine suppression vs. no effect) may arise from:

  • Cell-type specificity : For example, 1,8-naphthyridinone analogs inhibit TNF-α in activated lymphocytes from multiple sclerosis (MS) patients but not healthy controls .
  • Dose dependency : Low concentrations may activate compensatory pathways (e.g., NF-κB), while higher doses suppress them. Dose-response curves (e.g., 0.1–10 µM) clarify thresholds .
  • Metabolic stability : Variability in CYP450-mediated oxidation across models alters effective concentrations. Liver microsome assays assess metabolic liabilities .

Advanced: What experimental approaches are used to evaluate the neuroprotective potential of this compound?

  • In vitro models : Primary neuron cultures exposed to oxidative stress (H₂O₂) or Aβ peptides quantify protection via MTT assay or lactate dehydrogenase (LDH) release .
  • In vivo models : Rodent neuroinflammation models (e.g., LPS-induced microglial activation) measure IL-6/IL-1β suppression via ELISA. Behavioral tests (e.g., Morris water maze) assess cognitive rescue .
  • Mechanistic studies : Western blotting evaluates downstream targets like Akt/Erk phosphorylation and COX-2 inhibition , which are linked to CB2-mediated neuroprotection .

Advanced: How are pharmacokinetic properties (e.g., solubility, bioavailability) optimized for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoparticle formulations improve aqueous solubility, critical for oral bioavailability .
  • Plasma stability : Plasma protein binding assays (e.g., using ultrafiltration) guide structural modifications (e.g., halogenation) to reduce binding .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations after IV or oral dosing in rodents. Key parameters (t₁/₂, Cmax, AUC) inform dosing regimens .

Advanced: What strategies address synthetic challenges in scaling up naphthyridinone derivatives?

  • Green chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 1 hour) and improves scalability .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse in cross-coupling steps, lowering costs .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) resolves regioisomers, while recrystallization (e.g., from MeOH/CH₂Cl₂) ensures batch consistency .

Advanced: How are off-target effects (e.g., cytotoxicity) mitigated during lead optimization?

  • Selectivity profiling : Kinase panels (e.g., Eurofins DiscoverX) identify off-target kinase inhibition. Analogs with >50% inhibition at 10 µM are deprioritized .
  • Cytotoxicity screening : MTT assays on HEK293 or HepG2 cells establish therapeutic indices (IC₅₀ for target vs. cytotoxicity) .
  • Metabolite identification : HR-MS/MS detects reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .

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